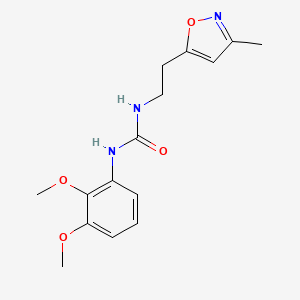

1-(2,3-Dimethoxyphenyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Urea derivatives are synthesized through a variety of chemical reactions, including the condensation of amines with isocyanates or through modifications of pre-existing urea compounds. For instance, Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement facilitates the synthesis of ureas from carboxylic acids, showcasing a method to obtain urea derivatives without racemization under mild conditions (Thalluri et al., 2014).

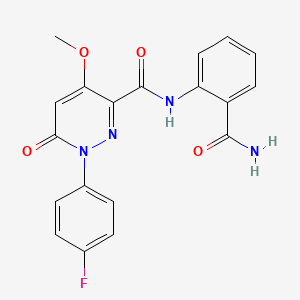

Molecular Structure Analysis

The molecular structure of urea derivatives often involves planar configurations around the urea moiety, stabilized by intramolecular hydrogen bonds. For example, in compounds such as 1-(2,5-Dimethoxyphenyl)-3-(2-hydroxyethyl)urea, the dimethoxyphenyl part maintains planarity, and the entire molecule's stability is enhanced by hydrogen bonding, forming a three-dimensional network in the crystal structure (Hyeong Choi et al., 2010).

Chemical Reactions and Properties

Urea derivatives participate in various chemical reactions, including nucleophilic substitutions and rearrangements, highlighting their reactivity. The synthesis processes often involve reactions under specific conditions that can lead to the formation of complex structures with unique properties, as seen in the synthesis of hydroxamic acids and ureas from carboxylic acids using specific reagents (Thalluri et al., 2014).

Scientific Research Applications

Corrosion Inhibition

Urea derivatives, such as 1,3,5-triazinyl urea derivatives, have shown significant efficacy as corrosion inhibitors for mild steel in acidic environments. These compounds act by forming a protective layer on the metal surface, thereby reducing corrosion. Their effectiveness is confirmed through various methods, including electrochemical impedance spectroscopy and scanning electron microscopy, indicating their potential for industrial applications in protecting metallic structures (B. Mistry, N. Patel, Mayank J. Patel, S. Jauhari, 2011).

Anticancer Agents

Urea derivatives are also being explored for their anticancer properties. For instance, a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Certain compounds in this series have shown significant inhibitory effects, suggesting their potential as new anticancer agents. These findings open avenues for further research into urea derivatives as possible therapeutic options for cancer treatment (Jian Feng, Tai Li, Shishao Liang, et al., 2020).

Synthesis of Hydroxamic Acids and Ureas

The ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been applied for the synthesis of ureas from carboxylic acids. This process allows for the racemization-free synthesis of hydroxamic acids and ureas in a single pot, providing an efficient and environmentally friendly method for the preparation of these compounds. This demonstrates the versatility of urea derivatives in synthetic chemistry, offering a straightforward approach for generating a wide range of functional molecules (Kishore Thalluri, S. Manne, Dharm Dev, Bhubaneswar Mandal, 2014).

properties

IUPAC Name |

1-(2,3-dimethoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4/c1-10-9-11(22-18-10)7-8-16-15(19)17-12-5-4-6-13(20-2)14(12)21-3/h4-6,9H,7-8H2,1-3H3,(H2,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVNSJAVZTAIPNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

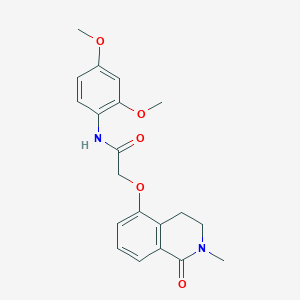

Canonical SMILES |

CC1=NOC(=C1)CCNC(=O)NC2=C(C(=CC=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-Dimethoxyphenyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-2,2-diphenylacetamide](/img/structure/B2495858.png)

![tert-Butyl N-{2-[bis(3-aminopropyl)amino]ethyl}carbamate](/img/structure/B2495861.png)

![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2495870.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2495875.png)